

(S)-2-propylcyclohexanone properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Propylcyclohexanone*

Cat. No.: *B1346617*

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **(S)-2-propylcyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-propylcyclohexanone is a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its core properties, including its physicochemical and spectroscopic characteristics. An experimental protocol for its enantioselective synthesis is detailed, based on established methodologies for 2-alkylcyclohexanones. Furthermore, this guide summarizes the known biological activities of related cyclohexanone derivatives, highlighting potential areas of investigation for **(S)-2-propylcyclohexanone**. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Spectroscopic Properties

The properties of **(S)-2-propylcyclohexanone** are summarized in the tables below. Data for the racemic mixture (**2-propylcyclohexanone**) are included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O	[1] [2] [3]
Molecular Weight	140.22 g/mol	[1] [2] [3]
IUPAC Name	(2S)-2-propylcyclohexan-1-one	[3]
CAS Number	67113-13-7 ((S)-enantiomer), 94-65-5 (racemate)	[2] [3]
Boiling Point	198 °C (racemate)	[4]
Density	0.91 g/cm ³ (racemate)	[4]
Refractive Index	1.444 (racemate)	[4]
Optical Rotation, [α] _D	Data not available	

Table 2: Spectroscopic Data for 2-Propylcyclohexanone (Racemic Mixture)

Spectroscopy Type	Key Features	Source
¹ H NMR	Characteristic peaks for the propyl and cyclohexanone protons are observed.	[5]
¹³ C NMR	Spectra available, showing characteristic peaks for the carbonyl, propyl, and ring carbons.	[1]
Infrared (IR)	Characteristic C=O stretching vibration around 1710 cm ⁻¹ .	[1] [6] [7]
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight (m/z = 140.22).	[1] [6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-**2-propylcyclohexanone** is not readily available in the reviewed literature, a robust enantioselective synthesis can be designed based on well-established methods for the α -alkylation of cyclohexanones. The following protocol describes a plausible and efficient route.

Enantioselective Synthesis of (S)-**2-propylcyclohexanone** via Chiral Auxiliary

This protocol is based on the use of a chiral amine to form a chiral imine intermediate, which then directs the stereoselective alkylation.

Materials:

- Cyclohexanone
- (S)-(-)- α -Methylbenzylamine
- Toluene
- p-Toluenesulfonic acid (catalytic amount)
- Molecular sieves (4 Å)
- n-Propyl iodide
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (1 M)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

Procedure:

- Formation of the Chiral Imine:

- In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), (S)-(-)- α -methylbenzylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
- Add 4 Å molecular sieves to the flask.
- Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine.

- α -Alkylation:

- Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the imine solution and stir for 2 hours at -78 °C to form the corresponding lithiated enamine.
- Add n-propyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

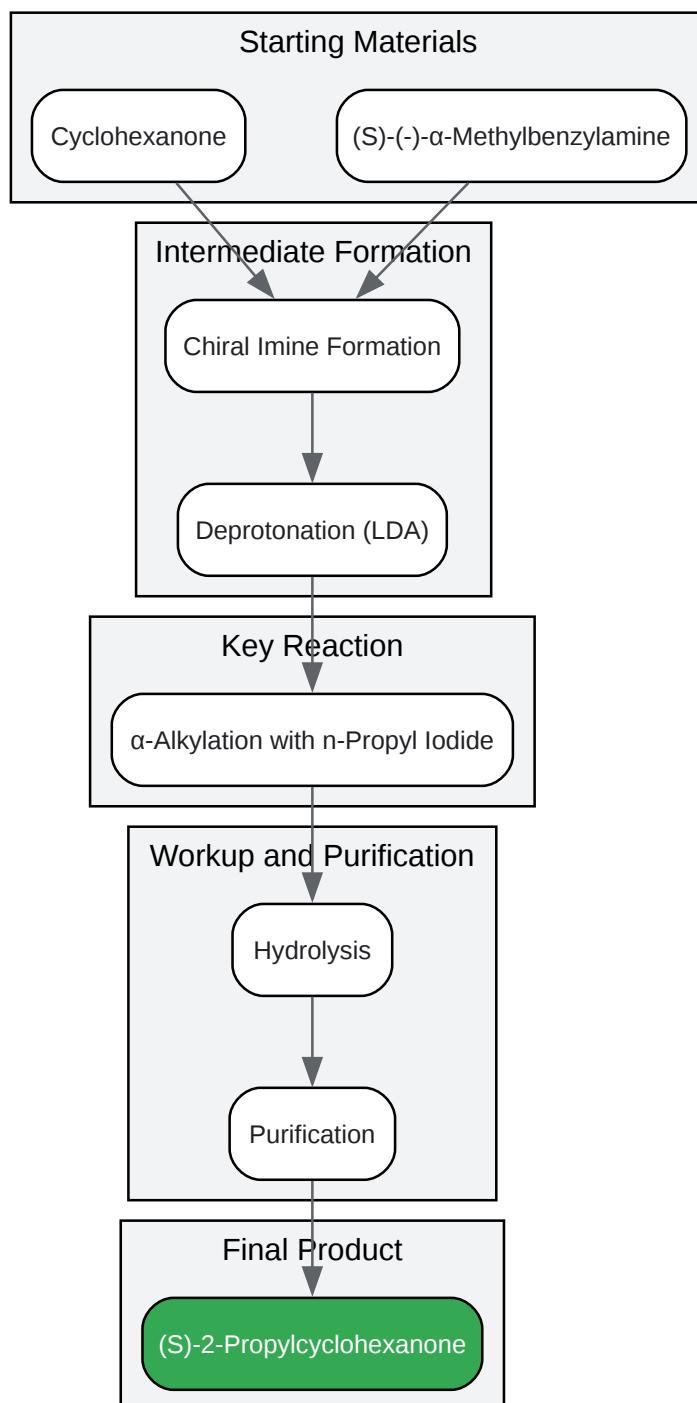
- Hydrolysis:

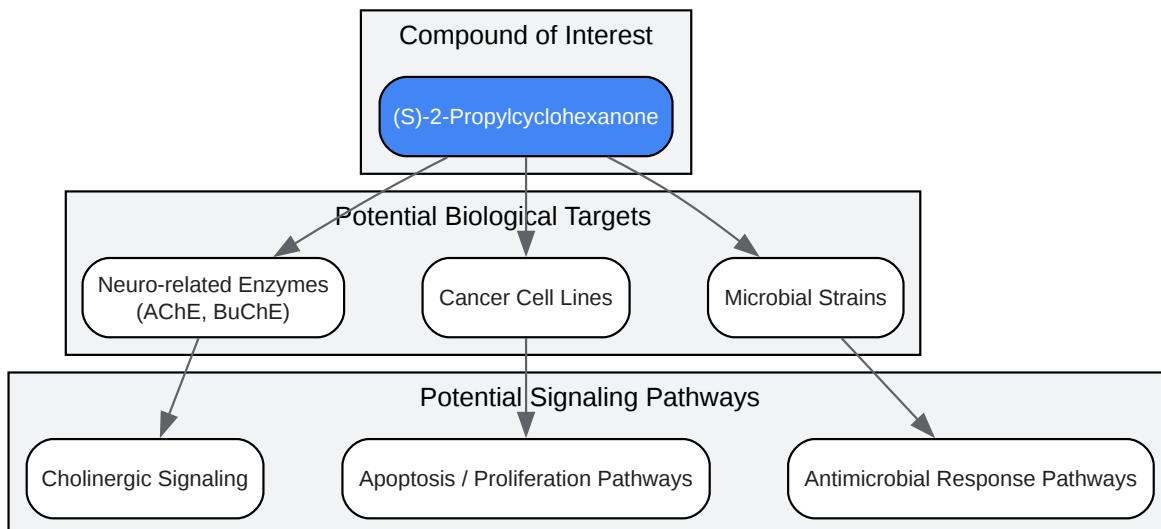
- Quench the reaction by the slow addition of water.
- Add 1 M hydrochloric acid and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure **(S)-2-propylcyclohexanone**.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of **(S)-2-propylcyclohexanone** are not extensively reported in the current literature. However, the broader class of cyclohexanone derivatives has been investigated for a variety of biological activities.


- **Neuroprotective Effects:** Certain α,β -unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid- β aggregation, suggesting potential applications in the treatment of Alzheimer's disease.^[8]
- **Antimicrobial Activity:** Various cyclohexenone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.^[9]
- **Anticancer Activity:** Some cyclohexanone-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.^[10]


The specific contribution of the (S)-propyl substituent at the 2-position to the biological activity and its interaction with cellular signaling pathways remains an area for future investigation. The development of a reliable enantioselective synthesis, as outlined above, is a critical first step for such studies.

Mandatory Visualizations

Diagram 1: Generalized Synthetic Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of **(S)-2-propylcyclohexanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanone, 2-propyl- [webbook.nist.gov]
- 3. Cyclohexanone, 2-propyl-, (2S)- | C9H16O | CID 11094716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-PROPYLCYCLOHEXANONE(94-65-5) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclohexanone, 2-propyl- [webbook.nist.gov]
- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. Biological evaluation of synthetic α,β -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-2-propylcyclohexanone properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346617#s-2-propylcyclohexanone-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com